4-amino-2-chloro-N-(pyridin-3-yl)benzamide
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Overview
Description
4-amino-2-chloro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 4th position, a chlorine atom at the 2nd position, and a pyridin-3-yl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-N-(pyridin-3-yl)benzamide typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 2-chloropyridine-3-carboxylic acid.
Amidation: The carboxylic acid is then converted to the corresponding amide using ammonia or an amine source.
Chlorination: The amide is chlorinated using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 2nd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxyl or alkyl groups, typically under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-amino-2-chloro-N-(pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
4-amino-2-chloro-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 4th position and the pyridin-3-yl group enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
4-amino-2-chloro-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-6-8(14)3-4-10(11)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWNTJCEFBWVDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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